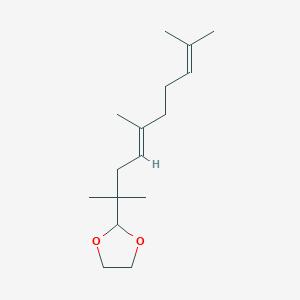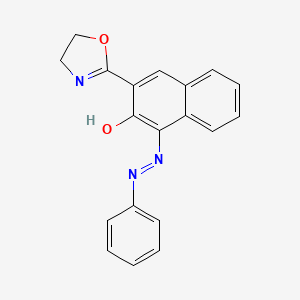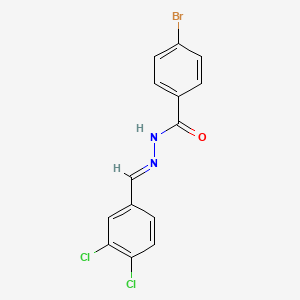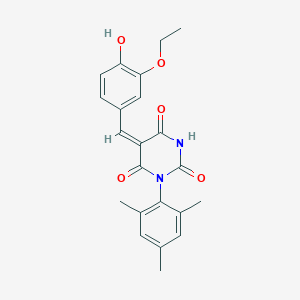
2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane
説明
2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane is a synthetic compound that belongs to the family of terpenes. It is commonly known as TMTD and is widely used in scientific research due to its unique properties.
作用機序
TMTD exerts its antimicrobial activity by inhibiting the growth of bacteria and fungi. It does this by disrupting the cell membrane of the microorganisms, leading to the leakage of intracellular components and ultimately cell death. TMTD has also been found to inhibit the replication of viruses by interfering with their ability to attach to host cells.
Biochemical and Physiological Effects
TMTD has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. TMTD has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, TMTD has been shown to have a positive effect on the immune system, enhancing the body's ability to fight infections.
実験室実験の利点と制限
One of the main advantages of using TMTD in lab experiments is its antimicrobial properties. This makes it an ideal candidate for testing the efficacy of new drugs against bacteria and fungi. TMTD is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using TMTD is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of TMTD in scientific research. One area of interest is the development of new drugs that utilize TMTD's antimicrobial properties. Another area of interest is the use of TMTD in the development of new perfumes and flavors. Additionally, further research is needed to fully understand the biochemical and physiological effects of TMTD, as well as its potential toxicity at high concentrations.
Conclusion
In conclusion, TMTD is a synthetic compound that has been widely used in scientific research due to its unique properties. It possesses antimicrobial, antifungal, and antiviral properties, making it an ideal candidate for the development of new drugs. TMTD has also been found to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are some limitations to its use in lab experiments, TMTD remains a valuable tool for researchers in a variety of fields.
科学的研究の応用
TMTD has been extensively used in scientific research due to its unique properties. It has been found to possess antimicrobial, antifungal, and antiviral properties, making it an ideal candidate for the development of new drugs. TMTD has also been used in the synthesis of other compounds, such as perfumes and flavors.
特性
IUPAC Name |
2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-13(2)7-6-8-14(3)9-10-16(4,5)15-17-11-12-18-15/h7,9,15H,6,8,10-12H2,1-5H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNUVFZAMZHMP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC(C)(C)C1OCCO1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC(C)(C)C1OCCO1)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile](/img/structure/B3838594.png)
![5-{[(3-hydroxyphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838602.png)
![tetrabutyl [(butoxyphosphoryl)bis(methylene)]bis(phosphonate)](/img/structure/B3838617.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B3838628.png)
![5-(9,11-dioxo-8,10,11,12-tetrahydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidin-12-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838642.png)

![2-hydroxy-N'-(2-methoxyphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B3838655.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile](/img/structure/B3838664.png)
![2-chloro-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B3838681.png)

